

# Everolimus long-term safety efficacy comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

Get Quote

## Comparative Efficacy and Safety of Everolimus

The tables below summarize key long-term data from comparative clinical studies of **Everolimus** in different medical fields.

| Therapeutic Area | Comparator | Key Efficacy Findings | Key Safety Findings | Study Duration & Design |
|------------------|------------|-----------------------|---------------------|-------------------------|
|------------------|------------|-----------------------|---------------------|-------------------------|

| **Cardiology (DES)** [1] | Cypher SES, Taxus PES (1st-gen DES) | • **MACE**: 13.3% (EES) vs 17.8% (SES) vs 22% (PES);  $p < 0.001$  [1] • **Stent Thrombosis**: 0.2% (EES) vs 1.2% (SES) vs 0.7% (PES);  $p = 0.01$  [1] | Lower mortality, need for TVR, and Q-wave MI with EES [1] | 2-year follow-up, Retrospective analysis (n=6069) [1] | • **Oncology (ccRCC)** [2] [3] | Cabozantinib | • **Median PFS**: 15.7 months (Len+Eve) vs 10.2 months (Cabo) [2] [3] • **Disease Progression**: 62.5% (Len+Eve) vs 76% (Cabo) [3] | - | Phase II RCT (LenCabo trial, n=90) [2] [3] | • **Liver Transplant** [4] | Standard-dose Tacrolimus (sTAC) | • **tBPAR**: Significantly reduced with EVR + rTAC (RR: 0.67) [4] • **Graft Loss/Mortality**: No significant difference [4] | • **Renal Function**: Better eGFR with EVR + rTAC [4] • **Edema/Leukopenia**: Higher risk with EVR + rTAC [4] | Meta-analysis of 7 RCTs (n=1853) [4] | • **Kidney Transplant** [5] | Mycophenolate (MPS) | • **Treatment Failure**: 31.8-40.2% (EVR groups) vs 34.7% (MPS group);  $p = 0.468$  [5] • **Graft/Patient Survival**: No significant differences [5] | • **Renal Function**: Comparable eGFR trajectories over 5 years [5] •

**CMV Risk:** Lower with EVR in initial trial [5] | 5-year follow-up, Post-hoc analysis of RCT (n=288) [5] | **Tuberous Sclerosis** [6] | - (Real-world safety profile) | - | • **Most Frequent TRAEs:** Stomatitis (7.8%), aphthous ulcer (6.7%), hypercholesterolemia (6.1%) [6] • **Serious TRAEs:** Pneumonia (3.4%) [6] | 5-year observational study (TOSCA PASS, n=179) [6] |

*Abbreviations: DES: Drug-Eluting Stent; EES: **Everolimus**-Eluting Stent; SES: Sirolimus-Eluting Stent; PES: Paclitaxel-Eluting Stent; MACE: Major Adverse Cardiac Events; TVR: Target Vessel Revascularization; MI: Myocardial Infarction; ccRCC: clear-cell Renal Cell Carcinoma; PFS: Progression-Free Survival; Len+Eve: Lenvatinib + **Everolimus**; tBPAR: treated Biopsy-Proven Acute Rejection; RR: Risk Ratio; eGFR: estimated Glomerular Filtration Rate; TRAE: Treatment-Related Adverse Event.*

## Detailed Experimental Protocols

To assess the quality and applicability of the data, here is a detailed look at the methodologies used in the key studies cited.

- **Cardiology Stent Study (Observational) [1]:**
  - **Objective:** To assess the long-term safety and clinical effectiveness of the Xience V **everolimus**-eluting stent (EES) compared to first-generation drug-eluting stents in an unselected patient population.
  - **Design:** A large, single-institution, retrospective analysis of 6069 patients treated from 2003 to 2009.
  - **Population:** Unselected patients from real-world clinical practice.
  - **Intervention/Comparator:** Xience V EES vs. Cypher sirolimus-eluting stent (SES) vs. Taxus paclitaxel-eluting stent (PES).
  - **Follow-up & Endpoints:** Patients were followed for 2 years via telephone or office visit. Primary endpoints included the incidence of Major Adverse Cardiovascular Events (MACE), all-cause mortality, and stent thrombosis.
- **Oncology Trial (RCT) - LenCabo Phase II [2] [3]:**
  - **Objective:** To directly compare the efficacy of lenvatinib plus **everolimus** versus cabozantinib in patients with advanced kidney cancer whose disease progressed after immunotherapy.
  - **Design:** Randomized, Phase II trial.
  - **Population:** 90 patients with metastatic clear-cell renal carcinoma (ccRCC) who had previously received one or two treatments, including immunotherapy.

- **Intervention/Comparator:** Lenvatinib + **Everolimus** vs. Cabozantinib.
- **Primary Outcome:** Progression-Free Survival (PFS), defined as the time from randomization until disease progression or death from any cause.
- **Transplant Immunosuppression Study (RCT & Meta-analysis):**
  - **Kidney Transplant (RCT) [5]:**
    - **Objective:** To compare the long-term efficacy and safety of **everolimus** versus mycophenolate in kidney transplant recipients receiving tacrolimus.
    - **Design:** 5-year follow-up, post-hoc analysis of a prospective, randomized controlled trial.
    - **Population:** 288 de novo kidney transplant recipients at low/moderate immunologic risk.
    - **Intervention/Comparator:** Two regimens with **everolimus** and reduced tacrolimus (with different induction therapies) vs. a standard regimen of mycophenolate and standard tacrolimus.
    - **Primary Outcome:** Treatment failure, a composite of biopsy-proven acute rejection, graft loss, death, or loss to follow-up.
  - **Liver Transplant (Meta-analysis) [4]:**
    - **Objective:** To compare **everolimus** with reduced-dose tacrolimus (EVR + rTAC) versus standard tacrolimus (sTAC) in liver transplant recipients.
    - **Design:** Systematic review and meta-analysis of randomized controlled trials.
    - **Population:** 1853 liver transplant recipients from 7 studies.
    - **Intervention/Comparator:** EVR + rTAC vs. sTAC.
    - **Primary Outcomes:** Composite efficacy failure, treated biopsy-proven acute rejection (tBPAR), graft loss, mortality, and renal function (eGFR).

## Everolimus Mechanism of Action

**Everolimus** is a selective inhibitor of the **mammalian target of rapamycin (mTOR)**, a kinase that acts as a central regulator of cell growth, proliferation, and survival [7] [6]. The following diagram illustrates its primary mechanism.



[Click to download full resolution via product page](#)

As shown above, **Everolimus** binds to the FKBP12 protein, and this complex directly inhibits the activity of mTORC1 [7] [6]. This inhibition leads to:

- **Cell Cycle Arrest:** Blocking the translation of key mRNAs required for cell cycle progression from G1 to S phase [7].
- **Angiogenesis Inhibition:** Reducing the production of Vascular Endothelial Growth Factor (VEGF), thereby suppressing the formation of new blood vessels that supply tumors [7].
- **Immunosuppression:** Inhibiting antigen-induced T-cell proliferation and B-cell antibody responses [7].

## Interpretation and Research Implications

The collective data demonstrates that **Everolimus** has a well-characterized and generally manageable long-term safety profile across diverse indications. Its role must be evaluated within specific clinical contexts:

- **In Cardiology,** second-generation **everolimus**-eluting stents have established a **superior long-term safety profile** with significantly lower rates of stent thrombosis and major adverse events compared to first-generation drug-eluting stents [1].

- **In Oncology**, the combination of **everolimus** with other targeted agents (e.g., lenvatinib) continues to show **promising efficacy**, particularly in later lines of therapy for advanced cancers like RCC [2] [3].
- **In Transplant Medicine**, regimens incorporating **everolimus** with reduced-dose calcineurin inhibitors are a **viable strategy for renal protection**, showing comparable efficacy to standard regimens while reducing calcineurin inhibitor-related nephrotoxicity, though with a distinct side effect profile (e.g., higher rates of mouth ulcers, edema, and metabolic disturbances) [5] [4].

For researchers, these findings highlight the importance of **head-to-head comparative trials** and **real-world evidence** to fully define the benefit-risk profile of **everolimus** against contemporary alternatives.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. - Long and term of the safety -eluting stent... efficacy everolimus [pubmed.ncbi.nlm.nih.gov]
2. ESMO 2025: Dual targeted therapy shows promise in ... [mdanderson.org]
3. ESMO 2025: Dual targeted therapy shows promise in ... [ecancer.org]
4. Efficacy and safety of everolimus with reduced tacrolimus ... [pubmed.ncbi.nlm.nih.gov]
5. Background. The short- term and efficacy of safety in... everolimus [journals.lww.com]
6. Real-World Evidence Study on the Long-Term Safety of ... [pmc.ncbi.nlm.nih.gov]
7. Everolimus - NCI [cancer.gov]

To cite this document: Smolecule. [Everolimus long-term safety efficacy comparative studies].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b567814#everolimus-long-term-safety-efficacy-comparative-studies>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)